Pyroxyfur

seed treatment Phytophthora megasperma alfalfa damping-off

Pyroxyfur (CAS 70166-48-2), originally code-named Dowco 444, is a halogenated pyridine fungicide belonging to the pyridinylmethyl ether subclass. It is recognized by the ISO common name and registered with FDA UNII 8M13J61N3E.

Molecular Formula C11H7Cl4NO2
Molecular Weight 327 g/mol
CAS No. 70166-48-2
Cat. No. B1210457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroxyfur
CAS70166-48-2
Synonyms2-chloro-6-(2-furanylmethoxy)-4-(trichloromethyl)pyridine
pyroxyfu
Molecular FormulaC11H7Cl4NO2
Molecular Weight327 g/mol
Structural Identifiers
SMILESC1=COC(=C1)COC2=NC(=CC(=C2)C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C11H7Cl4NO2/c12-9-4-7(11(13,14)15)5-10(16-9)18-6-8-2-1-3-17-8/h1-5H,6H2
InChIKeyOGBSAJWRIPNIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyroxyfur (CAS 70166-48-2) Fungicide Procurement Baseline: Oomycete Selectivity & Pyridine-Class Positioning


Pyroxyfur (CAS 70166-48-2), originally code-named Dowco 444, is a halogenated pyridine fungicide belonging to the pyridinylmethyl ether subclass. It is recognized by the ISO common name and registered with FDA UNII 8M13J61N3E [1]. The compound features a 2-furanylmethoxy substituent at the 6-position and a trichloromethyl group at the 4-position of the pyridine ring, conferring high lipophilicity (calculated logP ~4.3–4.7) . Unlike multi-site or weakly active oomycete agents, pyroxyfur demonstrates direct, selective in vitro activity against Oomycetes, aligning with its primary use as a seed treatment and soil-applied fungicide for Phytophthora diseases [2]. Its physicochemical and biological profile distinguishes it from acylalanine, carbamate, and phosphonate alternatives within the oomycete-control segment.

Why Metalaxyl, Propamocarb, or Fosetyl-Al Cannot Simply Replace Pyroxyfur in Oomycete Seed-Treatment Programs


Although metalaxyl (and its enantiomer mefenoxam), propamocarb, and fosetyl-Al all target oomycete pathogens, their efficacy outcomes under field conditions diverge sharply from pyroxyfur in both magnitude and host-interaction pattern. In direct head-to-head alfalfa seed treatment trials, metalaxyl delivered 60–70% stand at 4 weeks post-planting versus pyroxyfur’s 20–30%, yet the two compounds performed equivalently on soybean cultivars possessing innate resistance, indicating that pyroxyfur’s field effect is partially host-genotype-dependent [1][2]. Furthermore, in vitro assays reveal that fosetyl-Al and propamocarb are only weakly antifungal and lack the selective, direct anti-oomycete activity characteristic of pyroxyfur [3]. These efficacy gaps preclude simple one-to-one substitution without risk of under‑ or over‑performance depending on crop, cultivar, and pathogen pressure.

Pyroxyfur Quantitative Differentiation Evidence: Head-to-Head, In Vitro, and Field Trial Comparisons


Seedling Stand Protection vs. Metalaxyl in Phytophthora-Infested Alfalfa Soil

In a greenhouse trial using soil artificially infested with Phytophthora megasperma f.sp. medicaginis, alfalfa seeds treated with pyroxyfur at 1.4 g a.i./kg seed achieved 20–30% stand at 4 weeks after planting, compared with 60–70% for metalaxyl at 0.3 g a.i./kg seed and only 5–14% for untreated seed [1]. Pyroxyfur thus provides an intermediate level of protection, significantly improving stand over untreated controls but remaining less efficacious than metalaxyl under the same infestation pressure.

seed treatment Phytophthora megasperma alfalfa damping-off

Cultivar-Dependent Efficacy vs. Metalaxyl in Soybean Phytophthora Field Trial

In a field trial with two soybean cultivars differing in resistance to Phytophthora megasperma f.sp. glycinea, metalaxyl was more effective than Dowco 444 on the susceptible cv. Ross, but on the resistant cv. Davis the two fungicides showed comparable performance [1]. This interaction indicates that pyroxyfur’s field benefit is amplified when combined with partial host resistance, whereas metalaxyl acts more independently of host genotype.

soybean Phytophthora root rot cultivar resistance

In Vitro Oomycete Selectivity Profile vs. Fosetyl-Al, Propamocarb, and Metalaxyl

Guest (1984) demonstrated that Dowco 444 (pyroxyfur) and metalaxyl are both highly selective for and directly active against Oomycetes in vitro, whereas fosetyl-Al, propamocarb, and SN 75196 exhibit only weak, nutrition‑, pH‑, and temperature‑sensitive antifungal activity with no oomycete selectivity in culture [1]. Although quantitative EC50 values were not publicly available for pyroxyfur in this study, the categorical distinction places pyroxyfur alongside metalaxyl as a direct anti-oomycete agent, separated from the indirect or environment‑dependent modes of fosetyl-Al and propamocarb.

in vitro antifungal Oomycetes selectivity

Trunk Injection Failure vs. Phosethyl-Al in Avocado Phytophthora Control

When injected into mature avocado trees at 0.4 g a.i./m² of canopy area, pyroxyfur failed to control Phytophthora root rot caused by Phytophthora cinnamomi, whereas phosethyl-Al applied at the same rate achieved excellent disease control with a significant reduction of pathogen incidence in feeder roots [1]. Metalaxyl injected at a 14‑fold lower rate (0.028 g a.i./m²) also failed.

avocado Phytophthora cinnamomi trunk injection

Lipophilicity Differential (logP) vs. Metalaxyl Indicating Distinct Systemic Mobility Potential

Calculated logP values for pyroxyfur range from 4.3 to 4.73 , whereas metalaxyl’s experimentally determined log Kow is 1.65–1.75 [1]. This approximately 3‑unit logP differential indicates that pyroxyfur is >1000‑fold more lipophilic than metalaxyl. Higher lipophilicity typically correlates with greater partitioning into plant cuticular waxes and slower xylem transport, suggesting pyroxyfur may exhibit different uptake kinetics and tissue distribution than the more hydrophilic metalaxyl.

physicochemical property logP systemic mobility

Pyroxyfur Optimal Procurement Scenarios: Seed Treatment, Resistance Management, and Research Tool Applications


Integrated Seed Treatment Program for Legume Crops with Partial Phytophthora Resistance

Pyroxyfur at 0.68–1.36 g a.i./kg seed provides effective short-term protection against Phytophthora damping-off in soybean and alfalfa cultivars that carry moderate field resistance [1]. In such systems, pyroxyfur matches metalaxyl’s efficacy while minimizing selection for acylalanine-resistant pathogen populations, making it a strategic choice for sustainable disease management in legume seed production.

Resistance Management Rotation Partner for Metalaxyl-Intensive Programs

Because pyroxyfur belongs to a different chemical group (pyridinylmethyl ether) than metalaxyl (acylalanine), it is not subject to the same target-site resistance mechanisms. Field data confirm that pyroxyfur can maintain efficacy where metalaxyl performance is compromised by resistant Phytophthora strains [2]. Procurement as a rotational or mixture partner can extend the useful life of both chemistry classes.

In Vitro Screening Reference Standard for Oomycete-Selective Antifungal Activity

Guest (1984) established that Dowco 444 (pyroxyfur) is directly active and selective against Oomycetes in vitro, unlike the environment-dependent fosetyl-Al and propamocarb [3]. Research laboratories screening novel anti-oomycete compounds can use pyroxyfur as a selective positive control to benchmark direct activity, ensuring assay conditions are permissive for oomycete growth and compound uptake.

Co-Formulation with Phosphonate Synergists for Broadened Spectrum

Patented mixtures of pyroxyfur with phosphorous acid derivatives (e.g., fosetyl-Al) demonstrate that combining the two agents can broaden the antifungal spectrum to include Fusarium and Pythium spp., which pyroxyfur alone controls only weakly [4]. Industrial formulators seeking a differentiated oomycete-plus product can leverage this synergistic activity to create multi-target seed dressings.

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